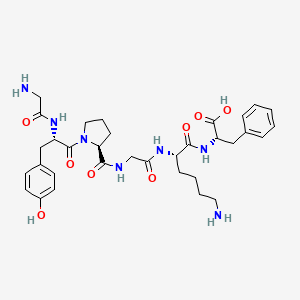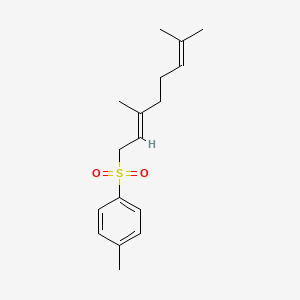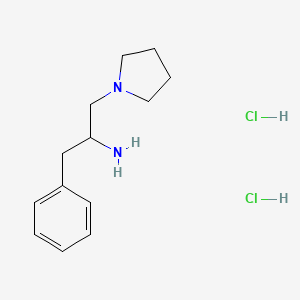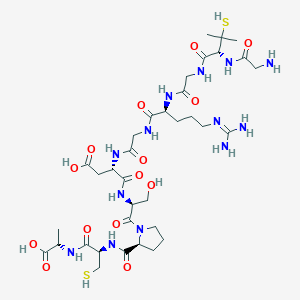
H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH
Overview
Description
“H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH” is a cyclic RGD peptide . It has been used in the study of vascular wound response . This peptide causes vasodilation when applied to isolated rat cremaster arterioles . The vasodilation is dependent on the interaction of the soluble cRGD sequence with the αvβ3 integrin expressed by smooth muscle cells in the arteriolar wall .
Molecular Structure Analysis
The peptide has a disulfide bond between Pen² and Cys⁹ . The molecular weight is 948.05 and the chemical formula is C₃₅H₅₇N₁₃O₁₄S₂ .Physical And Chemical Properties Analysis
The peptide is in the form of a trifluoroacetate salt . It has a molecular weight of 948.05 and a chemical formula of C₃₅H₅₇N₁₃O₁₄S₂ . The peptide should be stored at temperatures below -15°C .Scientific Research Applications
Peptide-Polyurethane Conjugates
A study by Braatz et al. (1993) explored the biological properties of peptide-polyurethane conjugates involving peptides with the Arg-Gly-Asp sequence. The research found that conjugation to a polymer resolved issues of rapid loss from circulation while retaining biological activity. This suggests potential applications in enhancing the circulatory half-life of peptides for therapeutic purposes (Braatz et al., 1993).
Role in Cell Adhesion
Pierschbacher and Ruoslahti (1987) investigated the influence of stereochemistry in peptides containing the Arg-Gly-Asp sequence. They found that specific substitutions in the sequence affected the peptide's ability to inhibit cell attachment to fibronectin and vitronectin substrates, highlighting its role in cell adhesion and the potential for designing synthetic probes selective for individual receptors (Pierschbacher & Ruoslahti, 1987).
Destabilization in Osteogenesis Imperfecta
Beck et al. (2000) used peptides to study the effect of amino acid substitutions in the collagen triple helix, a major cause of osteogenesis imperfecta (OI). This research provides insight into how specific amino acid replacements can affect the stability of collagen-like structures, relevant to understanding and potentially treating OI (Beck et al., 2000).
Fibrinogen-like Peptides and Blood Clotting
A study by Ni et al. (1988) on fibrinogen-like peptides revealed insights into the conformational characteristics of peptides in solution, which are important for understanding blood clotting mechanisms. This could have implications for designing anticoagulants or treatments for clotting disorders (Ni et al., 1988).
GPIIb-IIIa Receptor Antagonism
Tung et al. (1993) explored the GPIIb-IIIa receptor antagonist activity in RGD peptides. Their findings on the molecular shape correlation with antagonist activity could be significant for the development of new therapies for thrombotic disorders (Tung et al., 1993).
Inhibition of Fibronectin Binding
Katow et al. (1990) examined how certain peptides, including the RGDS sequence, inhibit fibronectin binding to cell surfaces and fibronectin-promoted cell migration. This has potential applications in wound healing and cancer research, where cell migration plays a crucial role (Katow et al.,, 1990)
Mechanism of Action
Target of Action
The primary target of G-Pen-GRGDSPCA is the αvβ3 integrin , a cell surface receptor involved in cell adhesion and signaling . This integrin is expressed by smooth muscle cells in the arteriolar wall .
Mode of Action
G-Pen-GRGDSPCA interacts with the αvβ3 integrin, leading to vasodilation . The vasodilation is dependent on the interaction of the soluble cRGD sequence (cyclic RGD peptide) in G-Pen-GRGDSPCA with the αvβ3 integrin .
Biochemical Pathways
The interaction of G-Pen-GRGDSPCA with the αvβ3 integrin affects the vascular wound response pathway . This interaction leads to vasodilation, which is a key process in the regulation of blood flow and pressure .
Result of Action
The primary result of G-Pen-GRGDSPCA’s action is vasodilation when applied to isolated rat cremaster arterioles . This suggests that the compound could potentially be used in the treatment of conditions that would benefit from increased blood flow.
Biochemical Analysis
Biochemical Properties
G-Pen-GRGDSPCA plays a significant role in biochemical reactions. It has been observed to cause vasodilation when applied to isolated rat cremaster arterioles . This vasodilation is dependent on the interaction of the soluble cRGD sequence of G-Pen-GRGDSPCA with the αvβ3 integrin expressed by smooth muscle cells in the arteriolar wall .
Cellular Effects
The effects of G-Pen-GRGDSPCA on various types of cells and cellular processes are profound. It influences cell function by interacting with the αvβ3 integrin expressed by smooth muscle cells . This interaction leads to vasodilation, indicating an impact on cell signaling pathways .
Molecular Mechanism
The mechanism of action of G-Pen-GRGDSPCA at the molecular level involves its soluble cRGD sequence. This sequence interacts with the αvβ3 integrin expressed by smooth muscle cells . This interaction triggers a series of cellular responses, including vasodilation .
properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMSJTGFXHJE-SFHRIDMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)(C)S)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59N13O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1638735.png)
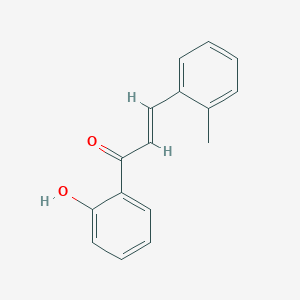
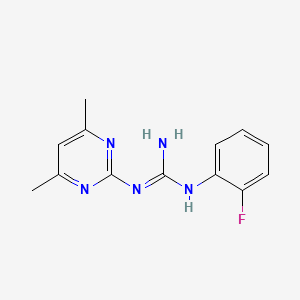
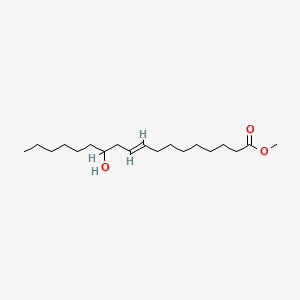
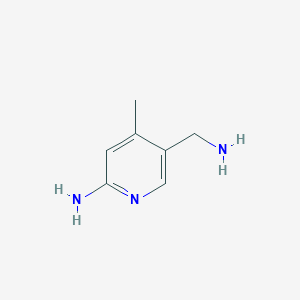
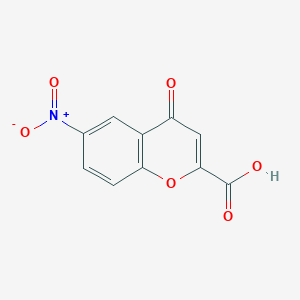
![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-](/img/structure/B1638762.png)


![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)
